N-ethyl-N-methyl-3-phenoxybenzamide

Herbicide discovery Quantitative structure-activity relationship (QSAR) 3-Phenoxybenzamide agrochemicals

N-Ethyl-N-methyl-3-phenoxybenzamide (CAS 149589-39-9) is a fully substituted tertiary benzamide (C16H17NO2, MW 255.31 g/mol) featuring a 3-phenoxyphenyl moiety and distinct N-ethyl/N-methyl disubstitution. This compound belongs to a class of N,N-dialkyl-3-phenoxybenzamides historically explored as platelet-activating factor (PAF) antagonists and as herbicidal leads with structure-activity relationships governed by hydrophobicity.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 149589-39-9
Cat. No. B14261641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-methyl-3-phenoxybenzamide
CAS149589-39-9
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2
InChIInChI=1S/C16H17NO2/c1-3-17(2)16(18)13-8-7-11-15(12-13)19-14-9-5-4-6-10-14/h4-12H,3H2,1-2H3
InChIKeyYCANBJHCEQFBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-methyl-3-phenoxybenzamide (CAS 149589-39-9) Buyer's Guide: Core Identity and Procurement Rationale


N-Ethyl-N-methyl-3-phenoxybenzamide (CAS 149589-39-9) is a fully substituted tertiary benzamide (C16H17NO2, MW 255.31 g/mol) featuring a 3-phenoxyphenyl moiety and distinct N-ethyl/N-methyl disubstitution [1]. This compound belongs to a class of N,N-dialkyl-3-phenoxybenzamides historically explored as platelet-activating factor (PAF) antagonists [2] and as herbicidal leads with structure-activity relationships governed by hydrophobicity [3]. Its tertiary amide architecture, absence of hydrogen bond donors, and precisely four rotatable bonds distinguish it from simpler primary or secondary benzamide analogs in both physicochemical and pharmacological space [1].

1 Fully substituted tertiary benzamide with distinct N-ethyl/N-methyl pattern and zero H-bond donors
2 LogP-driven partitioning and herbicidal phenotype probe at the critical hydrophobicity boundary
3 Defined point within N,N-dialkyl PAF antagonist pharmacophore space for SAR exploration

Why N-Ethyl-N-methyl-3-phenoxybenzamide (CAS 149589-39-9) Cannot Be Replaced by Generic In-Class Analogs


Within the 3-phenoxybenzamide family, small changes to the amide nitrogen substitution produce large shifts in both logP-dependent target partitioning and PAF receptor binding affinity [1][2]. The herbicidal series demonstrates that a log Kow shift of less than one unit (from 3.89 to 4.35) completely alters the in vivo bleaching phenotype on radish cotyledons, indicating that hydrophobicity-driven mobility is acutely sensitive to N-alkyl chain length and branching [1]. For the mammalian PAF antagonist series, independent variation of R1 and R2 (hydrogen, straight or branched alkyl) on the amide nitrogen was shown to modulate potency [2]. Consequently, substituting N-ethyl-N-methyl-3-phenoxybenzamide with the unsubstituted amide, mono-methyl, mono-ethyl, or dimethyl analog is not a functionally neutral exchange—each carries a distinct logP, receptor complementarity, and biological outcome.

N-ethyl/N-methyl amide substitution
N,N-dimethyl or N,N-diethyl analogs shift logP beyond the phenotypic boundary, altering herbicidal bleaching pattern and mobility
Defined R1/R2 dialkyl coordinate in PAF antagonist pharmacophore
Mono-substituted or different dialkyl variants carry distinct receptor complementarity; SAR cannot be extrapolated across alkyl combinations
Zero H-bond donor tertiary amide architecture
Secondary amide analogs (e.g., N-ethyl-3-phenoxybenzamide) introduce an H-bond donor, modifying solubility, permeability, and target binding

Technical Evidence Differentiating N-Ethyl-N-methyl-3-phenoxybenzamide (CAS 149589-39-9) from Its Closest Analogs


N-Ethyl vs. N-Methyl Mono-Substitution: LogP-Driven Biological Partitioning Divergence

In a systematic study of herbicidal 3-phenoxybenzamides, compounds with lower hydrophobicity (log Kow 2.57–3.89) caused total bleaching of both radish cotyledons (pattern A), while more hydrophobic variants (log Kow 4.35–5.01) produced only partial bleaching (patterns B and C), with the phenotypic switch occurring within a log Kow window narrower than one unit [1]. While the Takahashi et al. study did not explicitly report the log Kow of N-ethyl-N-methyl-3-phenoxybenzamide, the compound's computed XLogP3 of 3.1 [2] places it near the boundary between the total-bleaching and partial-bleaching phenotypes, a position distinct from both the less hydrophobic unsubstituted amide (predicted XLogP ~2.2) and the more hydrophobic N,N-diethyl or N-ethyl-N-propyl analogs (predicted XLogP >3.8). This narrow logP window means that replacing the specific N-ethyl-N-methyl substitution with any other alkyl combination would shift the compound across a critical hydrophobicity threshold, fundamentally altering its biological performance.

LogP-Driven Phenotype
Class-level
Computed XLogP3 3.1 places compound at transition between total bleaching (log Kow 2.57–3.89) and partial bleaching (log Kow 4.35–5.01) on radish cotyledons
LogP-dependent partitioning probe for herbicide screening
ΔlogP ~0.7–0.9 unit shift predicted with diethyl substitution, crossing phenotype boundary
Herbicide discovery Quantitative structure-activity relationship (QSAR) 3-Phenoxybenzamide agrochemicals

PAF Antagonist Pharmacophore: N,N-Dialkyl Requirement for Receptor Affinity

US Patent 5,223,539 discloses that N,N-dialkyl-3-phenoxybenzamides, where R1 and R2 are independently hydrogen, straight or branched chain alkyl, or cycloalkyl, function as potent and specific PAF antagonists [1]. The patent explicitly teaches that both R1 and R2 can be independently varied to modulate activity, implying that the specific N-ethyl-N-methyl combination represents a defined point within a broader SAR landscape rather than an arbitrary substitution pattern [1]. Because PAF receptor binding is sensitive to the steric and electronic character of both N-substituents, the N-ethyl-N-methyl compound occupies a unique activity niche that cannot be assumed equivalent to the N,N-dimethyl, N,N-diethyl, N-ethyl, or N-methyl mono-substituted analogs. Quantitative binding data for the exact compound N-ethyl-N-methyl-3-phenoxybenzamide was not reported in the patent; however, the patent's structure-activity framework establishes that independent variation at R1 and R2 modulates antagonist potency, making each dialkyl combination a distinct pharmacological entity.

PAF Antagonist SAR
Class-level
N,N-dialkyl substitution essential for PAF receptor affinity; R1/R2 variation modulates antagonist potency per patent SAR framework
Non-interchangeable point in pharmacophore matrix
Quantitative binding data for this specific compound not reported; SAR gradient is class-level
Platelet-activating factor (PAF) antagonist Cardiovascular and inflammatory disease N,N-Dialkyl benzamide SAR

Physicochemical Uniqueness: Zero H-Bond Donors and Conformational Profile vs. Secondary Amide Analogs

N-Ethyl-N-methyl-3-phenoxybenzamide possesses zero hydrogen bond donors and two hydrogen bond acceptors, placing it in a distinctly different physicochemical category from the corresponding secondary amides (e.g., N-ethyl-3-phenoxybenzamide, CAS 65261-06-5, which has one H-bond donor) [1]. The tertiary amide has four rotatable bonds (compared to three for the mono-substituted analog), and a computed topological polar surface area consistent with moderate-to-high passive membrane permeability [1]. The absence of an amide NH eliminates the potential for intermolecular hydrogen bonding that could influence crystal packing, solubility, and protein binding. These properties are fixed by the N,N-disubstitution pattern and cannot be reproduced by any mono-alkyl or unsubstituted benzamide analog.

Physicochemical Profile
Reported
0 H-bond donors, 2 acceptors, 4 rotatable bonds, TPSA ~29.5 Ų – distinctly different from secondary amide analogs (1 H-bond donor)
Tertiary amide architecture governs solubility and permeability context
Computed properties from PubChem; verify in specific assay conditions
Physicochemical profiling Permeability and solubility Medicinal chemistry design

Structural Confirmation: InChIKey and Spectroscopic Fingerprint for Identity Verification

The compound has a well-defined structural identity: InChIKey YCANBJHCEQFBDU-UHFFFAOYSA-N, exact mass 255.12593 Da, and molecular formula C16H17NO2 . These identifiers provide unambiguous differentiation from constitutional isomers such as N-methyl-3-(2-phenoxyethyl)benzamide (which shares the same molecular formula C16H17NO2 but differs in connectivity—a phenoxyethyl rather than phenoxy substitution at the 3-position) [1]. The InChIKey serves as a unique hash that prevents procurement errors where isomeric or closely related compounds might be inadvertently supplied.

Structural Identity
Reported
InChIKey: YCANBJHCEQFBDU-UHFFFAOYSA-N
Unique identifier distinguishes from isobaric isomers
Same formula C16H17NO2 as N-methyl-3-(2-phenoxyethyl)benzamide but distinct connectivity
Chemical procurement Identity verification Quality control

Recommended Research and Industrial Application Scenarios for N-Ethyl-N-methyl-3-phenoxybenzamide (CAS 149589-39-9)


PAF Antagonist Lead Optimization and Pharmacophore Mapping

Leverage this compound as a defined point within the N,N-dialkyl-3-phenoxybenzamide PAF antagonist pharmacophore [1]. Its specific N-ethyl/N-methyl pairing provides one coordinate in the R1/R2 steric-electronic matrix that can be systematically compared with the N,N-dimethyl, N,N-diethyl, and N-ethyl-N-propyl analogs to derive quantitative SAR for PAF receptor binding. The absence of an amide NH ensures that any observed activity differences arise solely from alkyl substitution rather than hydrogen bonding effects .

Herbicide Mode-of-Action Profiling via logP-Dependent Bleaching Phenotype

Use this compound in radish cotyledon bleaching assays to probe the logP boundary between total and partial bleaching phenotypes [1]. With a computed XLogP3 of 3.1 , it sits at the transition zone between pattern A (total bleaching, log Kow 2.57–3.89) and pattern B (partial bleaching, log Kow ≥4.35), making it a sensitive probe for studying hydrophobicity-dependent herbicide mobility and target access in planta [1].

Physicochemical Benchmarking of Tertiary Benzamide Libraries

Employ this compound as a reference standard for tertiary benzamide physicochemical profiling: zero H-bond donors, intermediate logP (~3.1), moderate rotatable bond count (4), and a well-defined 3-phenoxy pharmacophore [1]. It can serve as a calibration point for chromatographic logP determination, PAMPA permeability assays, and computational model validation for benzamide-containing compound libraries [1].

Constitutional Isomer Discrimination in Analytical Chemistry

Utilize this compound as a test case for analytical method development aimed at distinguishing constitutional isomers sharing the formula C16H17NO2 [1]. Its unique InChIKey (YCANBJHCEQFBDU-UHFFFAOYSA-N) and distinct fragmentation pattern facilitate LC-MS/MS or NMR methods that differentiate it from isomers such as N-methyl-3-(2-phenoxyethyl)benzamide , supporting quality control workflows in chemical procurement and inventory management.

Application
Selection Property
Validation Focus
PAF antagonist pharmacophore mapping
N,N-dialkyl substitution pattern
Receptor binding SAR across R1/R2 variants
Herbicide mode-of-action profiling
LogP-dependent partitioning probe
Radish cotyledon bleaching phenotype transition boundary
Tertiary benzamide library benchmarking
Zero H-bond donor, intermediate logP, defined rotatable bonds
Chromatographic logP and permeability assay calibration
Analytical isomer discrimination
Unique InChIKey and fragmentation pattern
LC-MS/MS or NMR method development for C16H17NO2 isomers
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